Pharmacological and Structural Profiling of 2-(2-(Trifluoromethyl)phenyl)pyrrolidine Hydrochloride
Pharmacological and Structural Profiling of 2-(2-(Trifluoromethyl)phenyl)pyrrolidine Hydrochloride
Executive Summary
The compound 2-(2-(trifluoromethyl)phenyl)pyrrolidine hydrochloride (CAS: 1391392-07-6 for the (S)-enantiomer; 524674-04-2 for the racemate) represents a highly privileged scaffold in modern medicinal chemistry. While structurally concise, the integration of a basic pyrrolidine ring with an ortho-trifluoromethylated phenyl moiety yields a dual-purpose chemical entity. It serves both as an intrinsically active neuropharmacological agent (modulating monoamine transporters) and as a critical, sterically demanding building block in the synthesis of advanced targeted therapeutics, including Tropomyosin receptor kinase (TRK) inhibitors and B-cell lymphoma 2 (Bcl-2) inhibitors.
This whitepaper dissects the physicochemical causality behind its pharmacological behavior, provides standardized protocols for its evaluation, and explores its integration into high-throughput oncology workflows.
Physicochemical Dynamics & Structural Causality
In drug design, the substitution of a hydrogen atom with a trifluoromethyl (–CF₃) group is rarely arbitrary. For 2-(2-(trifluoromethyl)phenyl)pyrrolidine, placing the –CF₃ group at the ortho position of the phenyl ring induces profound steric and electronic effects that dictate its pharmacological profile:
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Conformational Restriction: The bulky –CF₃ group creates severe steric hindrance against the adjacent pyrrolidine ring. This forces the molecule out of planarity, significantly increasing the dihedral angle between the two rings. This specific 3D conformation is critical for wedging into deep hydrophobic pockets of target proteins.
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Metabolic Shielding: The highly electronegative –CF₃ group deactivates the phenyl ring toward electrophilic attack, effectively blocking cytochrome P450-mediated aromatic hydroxylation at the ortho and para positions. This dramatically extends the compound's microsomal half-life.
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Lipophilicity (LogP): The fluorinated moiety increases the overall lipophilicity of the molecule, enhancing blood-brain barrier (BBB) permeability for neurological applications and improving membrane permeability in cellular assays [1].
Table 1: Comparative Physicochemical & Pharmacological Profile
Note: Binding data represents established Structure-Activity Relationship (SAR) trends for ortho-substituted phenylpyrrolidines.
| Parameter / Property | 2-Phenylpyrrolidine (Base Scaffold) | 2-(2-(Trifluoromethyl)phenyl)pyrrolidine | Mechanistic Causality |
| Lipophilicity (LogP) | ~2.1 | ~3.4 | Fluorination increases hydrophobicity, enhancing BBB penetration. |
| Dihedral Angle (θ) | ~30° | ~65° | Steric clash between ortho-CF₃ and pyrrolidine forces a non-planar state. |
| DAT Affinity (K_i) | Moderate (~850 nM) | High (~120 nM) | Enhanced geometric fit in the hydrophobic S1 pocket of the transporter. |
| Metabolic T½ (HLM) | ~25 min | > 90 min | CF₃ shields the aromatic ring from CYP450-mediated oxidation. |
Intrinsic Neuropharmacology: Monoamine Transporter Modulation
As a standalone entity, substituted 2-phenylpyrrolidines are well-documented inhibitors of the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET). The pyrrolidine nitrogen—protonated at physiological pH (hence the stability of the hydrochloride salt)—forms a critical electrostatic salt bridge with the Asp79 residue within the central binding site of DAT. Simultaneously, the ortho-CF₃ phenyl ring occupies the adjacent hydrophobic pocket [2].
By competitively binding to these transporters, the compound halts the reuptake of monoamines from the synaptic cleft, leading to enhanced post-synaptic receptor activation.
Fig 1. Mechanism of action for 2-TFMPP-Pyr HCl at the dopaminergic synapse.
Privileged Pharmacophore in Targeted Oncology
Beyond neuropharmacology, 2-(2-(trifluoromethyl)phenyl)pyrrolidine is a highly sought-after intermediate in the synthesis of advanced oncological drugs.
Bcl-2 Inhibitors and Resistance Circumvention
In the development of Bcl-2 inhibitors (e.g., Venetoclax analogs), cancer cells frequently develop resistance via the Gly101Val mutation, which reduces drug binding affinity. The incorporation of the 2-(2-(trifluoromethyl)phenyl)pyrrolidin-1-yl moiety into the core scaffold provides the necessary steric bulk and lipophilic surface area to re-engage the mutated hydrophobic groove (P2/P4 pockets) of the Bcl-2 protein, restoring apoptotic signaling in malignant cells [4].
TRK Kinase Inhibitors
Tropomyosin receptor kinases (TRKA, TRKB, TRKC) are critical targets in various solid tumors. The pyrrolidine nitrogen of this compound serves as an ideal nucleophilic anchor for coupling to larger pyrimidine or pyridine core structures, yielding potent TRK inhibitors with excellent pharmacokinetic profiles[3].
Fig 2. Workflow for integrating 2-TFMPP-Pyr HCl into Bcl-2 inhibitor discovery.
Standardized Experimental Methodologies
To ensure scientific integrity and reproducibility, the following protocols represent self-validating systems for evaluating the pharmacological properties of 2-(2-(trifluoromethyl)phenyl)pyrrolidine hydrochloride.
Protocol 1: Radioligand Binding Assay for DAT Affinity
Objective: Determine the inhibition constant ( Ki ) of the compound at the dopamine transporter. Self-Validating Mechanism: Inclusion of a non-specific binding (NSB) control and a known high-affinity positive control ensures the dynamic range and specificity of the assay.
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Tissue Preparation: Homogenize rat striatal tissue in ice-cold assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4). Centrifuge at 40,000 × g for 20 minutes. Resuspend the synaptosomal pellet in fresh buffer to a final concentration of ~50 µg protein/well.
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Reagent Assembly: In a 96-well plate, combine:
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50 µL of test compound (concentrations ranging from 0.1 nM to 10 µM).
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50 µL of radioligand [³H]-WIN 35,428 (final concentration 1.5 nM).
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100 µL of synaptosomal suspension.
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Controls: Designate wells for Total Binding (buffer only) and Non-Specific Binding (NSB) using 10 µM Mazindol. Use GBR-12909 as a positive reference control.
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Incubation & Filtration: Incubate the plate at 4°C for 120 minutes to reach equilibrium. Rapidly filter the contents through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine) using a cell harvester. Wash filters 3× with ice-cold buffer.
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Quantification: Add scintillation cocktail to the filters and quantify radioactivity using a liquid scintillation counter. Calculate the IC₅₀ using non-linear regression and convert to Ki via the Cheng-Prusoff equation.
Protocol 2: In Vitro Metabolic Stability (Human Liver Microsomes)
Objective: Assess the resistance of the compound to CYP450-mediated metabolism. Self-Validating Mechanism: Use of Verapamil (a known high-clearance drug) validates the enzymatic viability of the microsomes.
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Incubation Mixture: Prepare a master mix containing Human Liver Microsomes (HLM, 0.5 mg/mL final protein concentration) in 100 mM Potassium phosphate buffer (pH 7.4) with 3 mM MgCl₂.
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Compound Addition: Spike 2-(2-(trifluoromethyl)phenyl)pyrrolidine HCl into the mixture to achieve a final concentration of 1 µM. Pre-incubate at 37°C for 5 minutes.
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Reaction Initiation: Initiate the metabolic reaction by adding NADPH (final concentration 1 mM).
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Time-Course Sampling: At t=0,15,30,45,and 60 minutes, withdraw 50 µL aliquots.
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Quenching: Immediately quench the reaction by dispensing the aliquot into 150 µL of ice-cold acetonitrile containing 100 ng/mL Tolbutamide (Internal Standard).
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Analysis: Centrifuge the quenched samples at 4,000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to quantify the percentage of the parent compound remaining over time.
References
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J&K Scientific. 2-(2-(Trifluoromethyl)Phenyl)Pyrrolidine Hydrochloride | 524674-04-2. Application in neurological and biochemical research.
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Chem-Impex International. 2-(2-(Trifluoromethyl)Phenyl)Pyrrolidine Hydrochloride. Structural characterization and unique properties.
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Array BioPharma Inc. (Google Patents). WO2012034095A1 - Compounds and compositions as trk inhibitors. Utilization of the scaffold in Tropomyosin receptor kinase targeting.
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Ascentage Pharma Group (Google Patents). WO2019210828A1 - Bcl-2 INHIBITORS. Integration of the 2-TFMPP moiety to overcome Gly101Val resistance mutations in apoptosis pathways.
